molecular formula C13H15BrN2 B1483637 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098135-21-6

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483637
CAS No.: 2098135-21-6
M. Wt: 279.18 g/mol
InChI Key: VMKUIUJXMNTMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor . This inhibition can affect the metabolism of alcohols in the liver, leading to altered biochemical pathways. Additionally, this compound has been shown to interact with titanium tetrachloride to form binary adducts . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These actions can lead to disruptions in cellular energy metabolism and calcium homeostasis, which are critical for various cellular functions. Furthermore, the compound’s impact on gene expression and cell signaling pathways can result in altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of alcohols to aldehydes . This inhibition can lead to the accumulation of alcohols and subsequent metabolic disturbances. Additionally, the compound’s interaction with titanium tetrachloride suggests a potential for forming stable complexes that can modulate enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods, leading to sustained disruptions in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including disruptions in metabolic pathways and cellular functions. Studies have reported dose-dependent inhibition of oxidative phosphorylation and calcium uptake, indicating a threshold beyond which toxic effects become pronounced . These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as liver alcohol dehydrogenase . By inhibiting this enzyme, the compound can alter the metabolic flux of alcohols, leading to changes in metabolite levels and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules can affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound’s interactions with enzymes and proteins can direct it to specific cellular compartments, where it exerts its biochemical effects. For instance, its inhibition of liver alcohol dehydrogenase suggests localization within the liver cells . Additionally, the formation of complexes with titanium tetrachloride may influence its distribution within other cellular organelles .

Properties

IUPAC Name

4-bromo-5-methyl-3-phenyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUIUJXMNTMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.